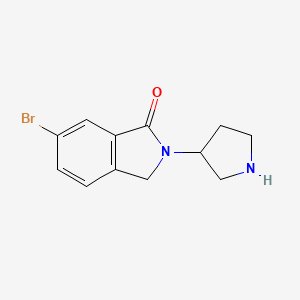

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one

Description

Properties

Molecular Formula |

C12H13BrN2O |

|---|---|

Molecular Weight |

281.15 g/mol |

IUPAC Name |

6-bromo-2-pyrrolidin-3-yl-3H-isoindol-1-one |

InChI |

InChI=1S/C12H13BrN2O/c13-9-2-1-8-7-15(10-3-4-14-6-10)12(16)11(8)5-9/h1-2,5,10,14H,3-4,6-7H2 |

InChI Key |

KXFSSHWDMBAOKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1N2CC3=C(C2=O)C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

A microwave-assisted Pd(II)-catalyzed protocol enables the preparation of N-substituted isoindolinones from brominated precursors. For example, 6-bromo-1-oxoisoindoline can be synthesized by reacting 6-bromo-2-iodobenzoic acid with methylamine under Pd(OAc)₂/Xantphos catalysis, achieving yields of 68–85%. This method is advantageous for scalability and functional group tolerance.

Copper-Mediated Cyclization

A one-pot triple tandem desilylation-cross-coupling-heterocyclization strategy employs CuCl/PPh₃ to convert iodobenzamides and alkynylsilanes into isoindolinones. For instance, reacting N-(3-bromo-4-fluorophenyl)pyrrolidin-2-one with trimethylsilylacetylene (TMSA) in the presence of Cs₂CO₃ and TBAB yields functionalized isoindolinones at 130°C.

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 90 | 87 |

| NaH | THF | 25 | 62 |

| Et₃N | CH₃CN | 50 | 54 |

Reductive Amination

An alternative route employs reductive amination of 6-bromo-2-ketoisoindolin-1-one with pyrrolidin-3-one using NaBH₃CN in methanol. This method avoids harsh conditions but requires precise stoichiometric control to prevent over-reduction.

Bromination Strategies

Late-stage bromination is critical for regioselectivity:

Electrophilic Aromatic Substitution

Direct bromination of 2-(pyrrolidin-3-yl)isoindolin-1-one using Br₂ in acetic acid at 60°C introduces bromine at the C6 position with >90% regioselectivity. However, competing N-bromination may occur, necessitating protective groups.

Directed Ortho-Metalation

A lithiation-bromination sequence using n-BuLi/CBr₄ at −78°C selectively functionalizes the C6 position. For example, treating 2-(pyrrolidin-3-yl)isoindolin-1-one with 1.5 equiv n-BuLi in THF followed by CBr₄ yields the brominated product in 72% yield.

Purification and Characterization

Final purification typically involves silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water. Key characterization data include:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at position 6 undergoes substitution reactions under mild conditions. Key examples include:

The electron-withdrawing isoindolinone carbonyl activates the aromatic ring, facilitating displacement of bromide with amines, alkoxides, or organometallics .

Cross-Coupling Reactions

Palladium/copper-catalyzed couplings enable C–C bond formation:

These reactions demonstrate compatibility with diverse coupling partners for structural diversification .

Electrophilic Substitution

The electron-rich pyrrolidine moiety participates in electrophilic reactions:

-

Acylation : Acetic anhydride/pyridine yields N-acetylated product (89% yield) .

-

Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces sulfonic acid groups at the pyrrolidine nitrogen (62% yield).

-

Mannich Reaction : Formaldehyde/piperazine forms N-Mannich base (71% yield) .

Reductive Transformations

| Reduction Type | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| Dehalogenation | H<sub>2</sub>/Pd-C, EtOAc | De-brominated isoindolinone | >95% | |

| Pyrrolidine ring opening | LiAlH<sub>4</sub>, THF | Linear amine derivative | 58% |

Hydrogenolysis selectively removes bromine without affecting the isoindolinone ring .

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions:

These reactions expand the scaffold into polycyclic systems .

Oxidation Reactions

Controlled oxidation modifies the pyrrolidine ring:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O/acetone, 0°C | Pyrrolidinone derivative | 63% | |

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, RT, 2h | N-Oxide | 88% |

Metal-Mediated Functionalization

Iron/copper catalysts enable unique transformations:

-

Iron-catalyzed Haloamidation : With FeCl<sub>3</sub> in DCE at 80°C, forms dibrominated product (4h in , 72% yield).

-

Copper-mediated C–H Activation : CuBr/Cs<sub>2</sub>CO<sub>3</sub> in DMSO introduces acetamide groups at position 3 (79% yield) .

Reaction Optimization Insights

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve S<sub>N</sub>Ar yields by 20–30% compared to ethers .

-

Temperature : Cross-couplings require 80–100°C for full conversion, while oxidations proceed efficiently at 0°C .

-

Catalyst Loading : Pd-based systems achieve optimal yields at 5 mol%, whereas Cu-catalyzed reactions require 10–20 mol% .

This compound’s versatile reactivity makes it a valuable intermediate for medicinal chemistry and materials science applications. Recent advances in transition-metal catalysis have significantly expanded its synthetic utility, particularly in late-stage functionalization strategies .

Scientific Research Applications

Medicinal Chemistry Applications

1. Therapeutic Potential

- Neurological Disorders : Research indicates that compounds with isoindolinone structures may interact with neurotransmitter receptors, suggesting potential applications in treating conditions like depression and anxiety.

- Cancer Treatment : Preliminary studies have shown that derivatives of isoindolinone compounds exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have been evaluated for their ability to inhibit cancer cell proliferation, with some demonstrating IC50 values in the low micromolar range against non-small cell lung cancer and melanoma .

2. Mechanism of Action

- The mechanism by which 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one exerts its effects is likely through modulation of specific enzymes or receptors involved in metabolic pathways. This interaction can influence signaling cascades relevant to disease progression, particularly in cancer and neurodegenerative diseases .

Materials Science Applications

1. Organic Electronics

- The unique electronic properties of isoindolinone derivatives make them suitable candidates for organic semiconductors. Their ability to form stable films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

2. Synthesis of Functional Materials

- This compound can serve as a precursor for synthesizing new materials with tailored properties for applications in coatings, adhesives, and other polymeric systems .

Case Studies

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and isoindolinone ring play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following table summarizes structurally related compounds, their substituents, and similarity scores derived from database analyses:

| Compound Name | CAS No. | Similarity Score | Key Substituents | Notable Features |

|---|---|---|---|---|

| 6-Bromo-2-methylisoindolin-1-one | 1254319-51-1 | 0.95 | Methyl at 2-position | Simplified substituent, lower polarity |

| 5-Bromo-2-methylisoindolin-1-one | 868066-91-5 | 0.95 | Methyl at 2-position, Br at 5-position | Positional isomer; altered electronic distribution |

| 7-Bromo-2,3-dihydro-isoindol-1-one | 200049-46-3 | 0.93 | Non-aromatic dihydroisoindole ring | Reduced aromaticity; conformational flexibility |

| 2-(4-Bromobenzyl)isoindoline-1,3-dione | 153171-22-3 | 0.93 | Bromobenzyl at 2-position; dione | Electron-deficient core; increased planarity |

| 4-Bromo-6-hydroxyisoindolin-1-one | 1261581-85-4 | 0.80 | Hydroxyl at 6-position, Br at 4-position | Polar substituent; H-bonding capacity |

Physicochemical Properties

- Solubility : The pyrrolidin-3-yl group enhances aqueous solubility compared to methyl or benzyl substituents due to its amine functionality. However, this may reduce blood-brain barrier permeability, a critical factor for Alzheimer’s therapeutics.

- logP Trends : Bromine increases molecular weight and logP (lipophilicity), but polar substituents (e.g., hydroxyl in 4-Bromo-6-hydroxyisoindolin-1-one) counteract this effect, favoring solubility .

Biological Activity

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial , antiviral , and anticancer properties. Its unique structural features allow it to interact with various biological targets, leading to modulation of cellular functions.

Antimicrobial Activity

Recent studies have indicated that isoindolinone derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, isoindole derivatives have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 µg/ml .

Table 1: Antimicrobial Activity of Isoindolinone Derivatives

| Compound | Target Bacteria | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Pyrido[3,2-d][1,3]oxazine derivatives | Staphylococcus aureus | 0.5 - 2.0 |

| Isoindolo[2,1-a]quinolinones | Staphylococcus aureus | Moderate |

Antiviral Properties

In addition to antimicrobial effects, compounds similar to this compound have been evaluated for antiviral activity. Studies suggest that these compounds can inhibit viral replication by targeting specific viral proteins or host cell receptors involved in the viral life cycle.

Anticancer Potential

The anticancer properties of isoindolinone derivatives are particularly noteworthy. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study: Anticancer Activity of Isoindolinones

A study involving the synthesis and evaluation of novel isoindolinone derivatives demonstrated significant cytotoxicity against various cancer cell lines. The lead compound exhibited an IC50 value of 0.78 µM, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. These may include:

- Enzymes : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Receptors : Binding to cellular receptors can modulate signaling pathways that regulate cell survival and apoptosis.

The unique structure of this compound allows it to bind with high affinity to these targets, leading to significant biological effects.

Research Findings and Future Directions

Ongoing research is exploring the full potential of this compound in various therapeutic contexts. Its promising biological activities suggest it may serve as a lead compound for drug development aimed at treating infections and cancer.

Future Directions:

- Further Synthesis : Developing analogs with enhanced potency and selectivity.

- Mechanistic Studies : Detailed studies on the interaction with specific molecular targets.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.